
2-Furyldimethylsilanol sodium salt
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Overview
Description
2-Furyldimethylsilanol sodium salt: is an organosilicon compound with the molecular formula C₆H₉NaO₂Si It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a silicon atom bonded to two methyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Furyldimethylsilanol sodium salt typically involves the reaction of furan with dimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Reaction of Furan with Dimethylchlorosilane:
- Equation:
C4H4O+(CH3)2SiCl+NaOH→C6H9NaO2Si+NaCl+H2O
Reagents: Furan, dimethylchlorosilane, sodium hydroxide
Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Furyldimethylsilanol sodium salt undergoes various chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furan derivatives.
- Reduction: The compound can be reduced to form silanol derivatives.
- Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
- Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
- Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products:
- Oxidation: Furan derivatives such as furan-2-carboxylic acid.
- Reduction: Silanol derivatives such as dimethylsilanol.
- Substitution: Substituted silanol compounds.
Scientific Research Applications
2-Furyldimethylsilanol sodium salt has several scientific research applications, including:
- Chemistry: It is used as a reagent in organic synthesis for the preparation of various furan derivatives.
- Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
- Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
- Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Furyldimethylsilanol sodium salt involves its interaction with molecular targets and pathways. The furan ring and silicon atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its unique chemical structure.
Comparison with Similar Compounds
- Furan: A simple heterocyclic compound with a similar ring structure.
- Dimethylsilanol: A silicon-containing compound with similar reactivity.
- Sodium furan-2-carboxylate: A furan derivative with a carboxylate group.
Uniqueness: 2-Furyldimethylsilanol sodium salt is unique due to the presence of both a furan ring and a silicon atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-furyldimethylsilanol sodium salt in laboratory settings?
- Methodological Answer : Synthesis typically involves silanol functionalization under anhydrous conditions. A two-step approach is advised: (1) Reacting 2-furyl-dimethylchlorosilane with sodium hydroxide in a polar aprotic solvent (e.g., THF) at 0–5°C to minimize hydrolysis. (2) Purification via vacuum distillation or recrystallization using ethanol/water mixtures. Monitor purity via FT-IR for Si-O-Na stretching bands (~950–1050 cm⁻¹) and titrimetric analysis for residual sodium hydroxide .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Titration : Quantify residual sodium ions via ion-selective electrodes or argentometric titration (e.g., Mohr’s method) .
- Spectroscopy : FT-IR to confirm functional groups and UV-Vis for detecting aromatic furan impurities (λ ~ 270 nm) .
- Chromatography : HPLC with a C18 column and mobile phase (acetonitrile/water, 70:30) to separate unreacted precursors .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 4°C. Conduct accelerated stability studies (40°C/75% RH for 30 days) to assess hygroscopicity and oxidative degradation. Monitor using Karl Fischer titration for moisture content and GC-MS for volatile degradation products .
Advanced Research Questions
Q. How can contradictory data arise when characterizing this compound using different analytical techniques, and how should researchers resolve these discrepancies?
- Methodological Answer : Discrepancies may stem from:
- Sample heterogeneity : Use dynamic light scattering (DLS) to check for aggregates.
- Matrix interference : Validate methods via spike-and-recovery experiments (e.g., adding known quantities to a neutral matrix).
- Instrument calibration : Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H NMR for furyl protons at δ 6.5–7.5 ppm) .
Q. What experimental strategies are effective for studying the reactivity of this compound in aqueous versus non-polar systems?
- Methodological Answer :
- Aqueous systems : Conduct pH-dependent kinetic studies (pH 3–11) using phosphate buffers. Monitor silanol dissociation via conductivity measurements and track byproducts with LC-MS .
- Non-polar systems : Use FT-IR in hexane to observe Si-O-Na bond stability. For cross-linking reactions, employ differential scanning calorimetry (DSC) to detect exothermic peaks at 80–120°C .
Q. How can researchers design experiments to investigate the compound’s interactions with biomolecules (e.g., proteins or lipids) in vitro?
- Methodological Answer :
- Protein binding assays : Use fluorescence quenching (e.g., BSA as a model protein) with excitation at 280 nm and emission at 340 nm. Calculate binding constants via Stern-Volmer plots .
- Lipid bilayer studies : Prepare liposomes with phosphatidylcholine and incorporate the compound. Monitor membrane fluidity changes via fluorescence polarization using DPH probes .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Apply ANOVA to compare yields across ≥3 batches. Use control charts (e.g., X-bar and R charts) to identify outliers. For multivariate analysis (e.g., purity vs. reaction temperature), employ partial least squares regression (PLS-R) .
Q. How should researchers address challenges in replicating published protocols for this compound?
- Methodological Answer :
Properties
CAS No. |
879904-88-8 |
---|---|
Molecular Formula |
C6H10NaO2Si |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
sodium;furan-2-yl-dimethyl-oxidosilane |
InChI |
InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3; |
InChI Key |
WHZZRZHZQWMTNF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] |
Canonical SMILES |
C[Si](C)(C1=CC=CO1)O.[Na] |
Origin of Product |
United States |
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